Dioctyl ether

Description

Di-n-octyl ether is a liquid. (NTP, 1992)

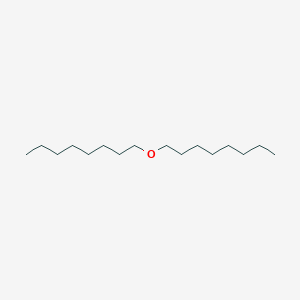

1,1'-Oxybisoctane is an ether.

Structure

3D Structure

Properties

IUPAC Name |

1-octoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJOXAZJBOMXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Record name | DI-N-OCTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862324 | |

| Record name | Dicaprylyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-octyl ether is a liquid. (NTP, 1992), Liquid, Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | DI-N-OCTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

572 °F at 760 mmHg (NTP, 1992) | |

| Record name | DI-N-OCTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 212 °F (NTP, 1992) | |

| Record name | DI-N-OCTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.82 (NTP, 1992) - Less dense than water; will float | |

| Record name | DI-N-OCTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8.36 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DI-N-OCTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

629-82-3 | |

| Record name | DI-N-OCTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicaprylyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicaprylyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dioctyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JZM5516Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioctyl Ether: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of dioctyl ether, a versatile organic compound with significant applications in research, particularly in nanoparticle synthesis and as an excipient in pharmaceutical formulations. This document outlines its key physicochemical characteristics, details general experimental protocols for their determination, and illustrates the interplay between its properties and applications.

Core Physical and Chemical Properties

This compound, also known as di-n-octyl ether or 1,1'-oxybisoctane, is a colorless, clear liquid with the chemical formula C16H34O. Its high boiling point, low volatility, and chemical stability make it a valuable solvent and medium for various chemical reactions and formulations.[1]

General Properties

| Property | Value | Reference |

| Molecular Formula | C16H34O | [2] |

| Molecular Weight | 242.44 g/mol | [2] |

| Appearance | Colorless, clear liquid | |

| CAS Number | 629-82-3 | [2] |

Physicochemical Data

The following table summarizes the key quantitative physical properties of this compound, crucial for its application in research and development.

| Property | Value | Temperature (°C) | Pressure | Reference |

| Boiling Point | 286-287 °C | 760 mm Hg | [2] | |

| Melting Point | -7.6 °C | 760 mm Hg | [2] | |

| Density | 0.806 g/mL | 25 °C | ||

| Refractive Index (n20/D) | 1.433 | 20 °C | ||

| Flash Point | > 110 °C | |||

| Vapor Pressure | < 0.40 hPa | 20 °C | ||

| Water Solubility | 0.1 g/L | 20 °C | ||

| logP (Octanol/Water) | > 5.7 | 23 °C | ||

| Surface Tension | 56.5 mN/m | 26 °C | ||

| Viscosity | 3.7 cP |

Research Applications

This compound's unique combination of physical properties lends itself to a variety of research applications, primarily as a high-boiling point solvent and a non-polar medium.

-

Nanoparticle Synthesis: Its high boiling point and stability make it an excellent solvent for the synthesis of monodisperse metallic and metal oxide nanoparticles, such as iron and cobalt ferrite nanocrystals.[1] The ability to achieve high reaction temperatures allows for better control over nanoparticle size, crystallinity, and morphology.

-

Drug Development and Formulation: In the pharmaceutical industry, this compound is utilized as a skin-conditioning agent and emollient in topical and dermatological formulations.[3] Its non-polar nature and low water solubility make it a suitable vehicle for hydrophobic drug molecules, potentially enhancing their delivery and skin penetration.

-

Solvent in Organic Synthesis: Due to its chemical inertness and high boiling point, it can be used as a solvent for organic reactions that require elevated temperatures.[4] Its low reactivity prevents interference with the desired chemical transformations.[4]

The following diagram illustrates the relationship between the physical properties of this compound and its primary research applications.

Experimental Protocols

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. For a high-boiling liquid like this compound, a common method is distillation.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.[5]

-

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method is widely used for crystalline solids.

-

Apparatus: Melting point apparatus (with a heated block and a magnifying lens), capillary tubes.

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.[6]

-

The sample is heated at a controlled rate.[6]

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[6]

-

Density Measurement (OECD Guideline 109)

Density is the mass per unit volume of a substance. For liquids, this can be determined using a pycnometer or a hydrometer.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound and placed in a constant temperature bath until it reaches thermal equilibrium.[7]

-

The mass of the pycnometer filled with the liquid is measured.[7]

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a liquid and can be measured using a refractometer.

-

Apparatus: Abbe refractometer, constant temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature, maintained by the water circulator.

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The refractive index is read from the instrument's scale.

-

Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the water solubility of substances. For a substance with low solubility like this compound, the column elution method is suitable.

-

Apparatus: A column packed with an inert support material coated with the test substance, a constant temperature bath, and an analytical instrument for concentration measurement (e.g., GC-MS).

-

Procedure:

-

The inert support material is coated with an excess of this compound.

-

The coated material is packed into a column.

-

Water is passed through the column at a slow, constant flow rate.[8]

-

The concentration of this compound in the eluted water is measured at regular intervals until it becomes constant, indicating saturation.[8]

-

The water solubility is the average of the concentrations from at least five consecutive samples.[8]

-

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance. For a low-volatility compound like this compound, the gas saturation method is appropriate.[9][10]

-

Apparatus: A temperature-controlled chamber, a carrier gas supply, a saturation column containing the test substance on an inert support, and a trapping system to collect the vapor.

-

Procedure:

-

A stream of inert gas (e.g., nitrogen) is passed through the saturation column containing this compound at a known, constant temperature and flow rate.[11]

-

The gas becomes saturated with the vapor of the substance.[11]

-

The vapor is collected in a trapping system, and the amount of trapped substance is quantified.[11]

-

The vapor pressure is calculated from the amount of substance collected, the volume of carrier gas passed through the column, and the temperature.[11]

-

Conclusion

This compound possesses a unique set of physical properties that make it a valuable tool in various research and development areas. Its high thermal stability, chemical inertness, and non-polar character are particularly advantageous in the fields of nanoparticle synthesis and pharmaceutical sciences. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its key physicochemical parameters, ensuring reliable data for research applications.

References

- 1. This compound | 629-82-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Dicaprylyl Ether | this compound | Cosmetic Ingredients Guide [ci.guide]

- 4. labinsights.nl [labinsights.nl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. matestlabs.com [matestlabs.com]

- 8. filab.fr [filab.fr]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. consilab.de [consilab.de]

dioctyl ether CAS number and molecular formula

An In-depth Technical Guide to Dioctyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 629-82-3), a versatile organic compound with significant applications in research and pharmaceutical development. This document elucidates its chemical and physical properties, details established synthesis protocols, and explores its utility as a solvent and formulation excipient. All quantitative data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes detailed experimental workflows and logical diagrams generated using Graphviz to visually represent key processes involving this compound.

Chemical Identification and Properties

This compound, also known as di-n-octyl ether or 1,1'-oxybisoctane, is a symmetrical ether characterized by the molecular formula C16H34O.[1][2][3] It is a stable, colorless, and nearly odorless liquid at room temperature.[4] Its high boiling point and low reactivity make it a suitable solvent for various chemical reactions and a desirable component in cosmetic and pharmaceutical formulations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 629-82-3 | [1][2] |

| Molecular Formula | C16H34O | [1][2][3] |

| Molecular Weight | 242.44 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -7.6 °C | [1][4] |

| Boiling Point | 286-287 °C | [1][4] |

| Density | 0.806 g/mL at 25 °C | [1] |

| Refractive Index | 1.433 at 20 °C | [1] |

| Solubility in Water | 0.1 g/L at 20 °C | |

| Synonyms | Di-n-octyl ether, 1,1'-Oxybisoctane, Caprylic ether, Dicaprylyl ether | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two primary routes are the dehydration of 1-octanol and the reductive coupling of 1-octanal.

Dehydration of 1-Octanol

A common industrial method for producing symmetrical ethers is the acid-catalyzed dehydration of the corresponding alcohol. In this process, two molecules of 1-octanol are condensed to form one molecule of this compound and one molecule of water.

Experimental Protocol:

-

Catalyst Preparation: An acidic catalyst, such as sulfuric acid or a solid acid catalyst (e.g., an ion-exchange resin), is prepared.

-

Reaction Setup: 1-octanol and the acid catalyst are added to a reaction vessel equipped with a distillation apparatus to remove the water byproduct and drive the equilibrium towards the product.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 150 to 200°C. The reaction time can vary from several hours to a full day depending on the catalyst and temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled. The catalyst is neutralized or filtered off. The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO4). The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound via Dehydration of 1-Octanol.

Reductive Coupling of 1-Octanal

An alternative laboratory-scale synthesis involves the reductive coupling of 1-octanal in the presence of a silane reducing agent and a catalyst.

Experimental Protocol:

-

Reactant Mixture: To a round-bottom flask, add 1-octanal (1.0 equivalent), dimethylphenylsilane (1.2 equivalents), mesitylene (as an internal standard), and anhydrous 1,1,2,2-tetrachloroethane as the solvent.

-

Catalyst Addition: Add a catalytic amount of CNH/MoO2 (0.1 mol% Mo).

-

Reaction Conditions: The reaction mixture is stirred vigorously (e.g., 500 rpm) and heated to 100°C for 3 hours under a condenser.

-

Analysis: The reaction progress and yield can be monitored by taking samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This method has been reported to yield this compound in high purity.

Caption: Synthesis of this compound via Reductive Coupling of 1-Octanal.

Applications in Research and Development

This compound's chemical inertness and high boiling point make it a valuable solvent in various research and industrial applications.

High-Temperature Organic Synthesis

This compound serves as a high-boiling solvent for organic reactions that require elevated temperatures. Its stability under these conditions prevents unwanted side reactions with the solvent. It has been notably used in the synthesis of nanoparticles, where high temperatures are often necessary to control particle size and crystallinity. For instance, it has been employed in the preparation of monodisperse iron nanoparticles and cobalt ferrite nanocrystals.

Component in Pharmaceutical and Cosmetic Formulations

In the pharmaceutical and cosmetic industries, this compound (often referred to as dicaprylyl ether) is utilized as an emollient and skin-conditioning agent. Its non-greasy feel and ability to improve the spreadability of formulations make it a popular choice in creams, lotions, and sunscreens. It can also act as a solvent for lipophilic active ingredients, enhancing their delivery into the skin.

Caption: Key Application Areas of this compound.

Safety and Handling

This compound is considered stable and combustible but not highly flammable. It is incompatible with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable chemical with a well-defined property profile that lends itself to a range of applications, from a high-temperature solvent in chemical synthesis to a functional ingredient in pharmaceutical and cosmetic formulations. The synthesis methods are well-established, allowing for its production at both laboratory and industrial scales. Its stability and low toxicity profile make it a favorable choice for researchers and formulators in various scientific disciplines.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Dioctyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols for the handling and storage of dioctyl ether (also known as octyl ether). Adherence to these guidelines is essential to ensure a safe laboratory environment and to mitigate the risks associated with this chemical, including the potential for peroxide formation.

General Safety and Hazard Information

This compound is a colorless liquid that is generally considered stable.[1][2] However, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light.[1][3][4][5] It is combustible and incompatible with strong oxidizing agents and acids, with which it may react violently.[1][2][3] While not classified as a hazardous substance by all sources, it is crucial to treat it with care, as inhalation of vapors may cause drowsiness and dizziness, and skin contact may lead to dryness or cracking with repeated exposure.[1] Accidental ingestion can be harmful.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

-

Eye Protection : Chemical safety goggles or glasses with side shields are mandatory.[1][6]

-

Skin Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] The specific type and thickness of the glove should be selected based on the nature and duration of the task. An impervious lab coat or apron and closed-toe shoes are also necessary to protect against splashes.[1][6]

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]

Safe Handling Procedures

All personnel handling this compound must be thoroughly trained on its hazards and the proper handling procedures.

-

Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize the inhalation of vapors.[1]

-

Avoiding Ignition Sources : Keep this compound away from open flames, sparks, hot surfaces, and any other potential sources of ignition.[1] It is a combustible liquid.[1][2]

-

Grounding : To prevent the buildup of static electricity, which could ignite vapors, ensure that all containers and transfer equipment are properly grounded.

-

Peroxide Prevention : Do not allow this compound to be exposed to air and light for extended periods. Containers should be kept tightly sealed when not in use and stored under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Spill Management : In the event of a spill, immediately remove all ignition sources. For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.[1]

Storage Requirements

Proper storage of this compound is critical to maintaining its stability and preventing the formation of hazardous peroxides.

-

Containers : Store in the original, tightly sealed container from the manufacturer.[1] If transferring to a new container, ensure it is appropriate for storing ethers and is properly labeled.

-

Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1][6] A dedicated flammable liquids storage cabinet is recommended.

-

Incompatibilities : Segregate this compound from incompatible materials, particularly strong oxidizing agents and strong acids.[1][2][3]

-

Labeling : All containers of this compound must be clearly labeled with the chemical name, date received, and date opened. This is crucial for tracking the age of the chemical and its potential for peroxide formation.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₃₄O |

| CAS Number | 629-82-3 |

| Boiling Point | 286-287 °C |

| Melting Point | -7.6 °C |

| Flash Point | 110 °C (closed cup)[6][7] |

| Specific Gravity | 0.806 g/mL at 25 °C |

| Vapor Density | >1 (Air = 1)[1] |

| Water Solubility | 0.1 g/L at 20 °C[6] |

Experimental Protocols for Peroxide Detection

Regular testing for peroxides is a critical safety measure for all stored ethers, including this compound. It is recommended to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals (e.g., every 3-6 months).

Method 1: Peroxide Test Strips (Semi-Quantitative)

This method is rapid and suitable for routine screening.

Materials:

-

Commercial peroxide test strips (e.g., Quantofix®)

-

Sample of this compound

-

Distilled water

Procedure:

-

Dip the test strip into the this compound sample for 1 second.

-

Allow the solvent to evaporate from the strip.

-

Add one drop of distilled water to the test pad on the strip.

-

After the time specified by the manufacturer (typically 5-15 seconds), compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm.

Method 2: Potassium Iodide (KI) Test (Qualitative)

This is a more sensitive qualitative test for the presence of peroxides.

Materials:

-

Sample of this compound

-

Potassium iodide (KI), solid

-

Glacial acetic acid

-

Test tube

Procedure:

-

In a clean, dry test tube, add approximately 1 mL of the this compound sample.

-

Add 1 mL of glacial acetic acid to the test tube.

-

Add approximately 100 mg of solid potassium iodide.

-

Stopper the test tube and shake for 1 minute.

-

Observe the color of the solution. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe management of this compound in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound.

References

- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. ehs.washington.edu [ehs.washington.edu]

- 4. Dicaprylyl Ether | C16H34O | CID 12399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 6. This compound | 629-82-3 [chemicalbook.com]

- 7. This compound, 629-82-3 [thegoodscentscompany.com]

Unveiling the Potential of Dioctyl Ether: A Technical Guide to its Solvent Properties for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and solubility characteristics of dioctyl ether, this guide provides a comprehensive resource for scientists and professionals in pharmaceutical development and chemical research. It details experimental protocols for solvent property determination and visualizes key workflows, offering a foundational understanding of this versatile, non-polar solvent.

This compound, a high-boiling point, non-polar aprotic solvent, presents a unique set of properties that make it a valuable tool in various chemical applications, including organic synthesis and nanoparticle fabrication. Its chemical inertness and low water solubility are particularly advantageous in specific reaction environments. This guide consolidates key technical data, outlines experimental methodologies, and provides visual representations of its application in scientific workflows.

Core Solvent Properties of this compound

This compound, with the chemical formula C₁₆H₃₄O, is a colorless to light yellow, clear liquid.[1] Its long alkyl chains contribute to its non-polar nature and high boiling point. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₄O | [1][2] |

| Molar Mass | 242.44 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 0.806 g/mL at 25 °C | [1] |

| Melting Point | -7.6 °C | [1] |

| Boiling Point | 286-287 °C | [1] |

| Flash Point | >110 °C | [3] |

| Refractive Index | 1.433 at 20 °C | [1] |

| Water Solubility | 0.1 g/L at 20 °C | [1][3] |

Chemical Stability and Reactivity: this compound is a stable compound under standard conditions. As an ether, it can act as a base and may react violently with strong oxidizing agents. Ethers also have a tendency to form unstable peroxides when exposed to oxygen.[4]

Understanding Solubility in this compound: A Theoretical and Practical Approach

The principle of "like dissolves like" is fundamental to predicting solubility. As a non-polar solvent, this compound is an excellent solvent for other non-polar compounds. A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP). These parameters are based on the energy of vaporization of a liquid and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

The Hansen Solubility Parameters for this compound are presented in Table 2.

| Hansen Solubility Parameter | Value (MPa⁰.⁵) |

| δD (Dispersion) | 15.8 |

| δP (Polar) | 2.1 |

| δH (Hydrogen Bonding) | 2.0 |

A substance is more likely to dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Qualitative Solubility of Common Chemical Classes

Based on its non-polar nature, the expected solubility of various chemical classes in this compound is summarized in Table 3.

| Chemical Class | Expected Solubility in this compound |

| Alkanes | High |

| Aromatic Hydrocarbons | High |

| Halogenated Hydrocarbons | Moderate to High |

| Ethers | High (Miscible) |

| Ketones | Low to Moderate |

| Aldehydes | Low to Moderate |

| Alcohols | Low |

| Carboxylic Acids | Very Low |

| Water | Very Low |

| Inorganic Salts | Insoluble |

Quantitative Solubility Data for Pharmaceuticals in Ethers

While specific quantitative solubility data for a wide range of pharmaceuticals directly in this compound is not extensively available in public literature, data for the related solvent, diethyl ether, can provide some indication of behavior for non-polar drug molecules. It is crucial to note that these values are not directly transferable to this compound but can serve as a preliminary guide.

| Pharmaceutical | Qualitative Solubility in Diethyl Ether | Quantitative Solubility in Diethyl Ether | References |

| Ibuprofen | Soluble | >100 mg/mL | [5] |

| Naproxen | Slightly Soluble | 1 part in 40 parts ether | [6] |

| Salicylic Acid | Soluble | 1 g in 3 mL | [7] |

| Testosterone | Slightly Soluble | 1 part in 100 parts ether | [2] |

| Progesterone | - | - |

Disclaimer: The quantitative solubility data presented is for diethyl ether and should be used with caution as a proxy for this compound. Experimental verification is essential for any application.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a solid compound in a solvent.

Materials:

-

Solid solute

-

This compound (or other solvent)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid solute to a vial.

-

Add a known volume of this compound to the vial.

-

Securely cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vial to stand undisturbed for a short period to allow for initial sedimentation.

-

Centrifuge the vial to sediment the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent if necessary.

-

Quantify the concentration of the solute in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility of the compound in this compound (e.g., in mg/mL or mol/L).

Determination of Hansen Solubility Parameters

This protocol describes a general method for the experimental determination of Hansen Solubility Parameters for a solid material.

Materials:

-

Solid material of interest

-

A set of well-characterized solvents with known HSPs (at least 20-30 solvents covering a range of polarities and hydrogen bonding capabilities)

-

Small vials or test tubes

-

Vortex mixer

-

Visual assessment criteria (e.g., completely dissolved, partially dissolved, swollen, no change)

Procedure:

-

Place a small, known amount of the solid material into each vial.

-

Add a known volume of each of the different test solvents to the vials.

-

Vortex each vial to ensure thorough mixing.

-

Allow the vials to stand at a constant temperature and observe the interaction between the solid and the solvent over a period of time.

-

Classify the interaction for each solvent as "good" (e.g., completely dissolved) or "bad" (e.g., no change).

-

The HSPs of the "good" solvents are then used to define a sphere in the three-dimensional Hansen space.

-

The center of this sphere represents the Hansen Solubility Parameters of the solid material. This is typically determined using specialized software that calculates the best-fit sphere enclosing all the "good" solvents while excluding the "bad" solvents.

Applications and Workflows

This compound's properties make it suitable for specific applications in chemical synthesis. Below are visualizations of representative experimental workflows where a high-boiling, non-polar solvent like this compound would be employed.

Caption: Workflow for the synthesis of metal nanoparticles.

Caption: Logical workflow for a Grignard reaction.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. reddit.com [reddit.com]

- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Discovery and Synthesis of Dioctyl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioctyl ether (DOE), a long-chain aliphatic ether, has garnered significant interest across various scientific disciplines, including its use as a solvent, a component in cosmetic formulations, and a potential fuel additive. While the specific historical moment of its individual discovery is not prominently documented, its existence is a direct result of the foundational principles of ether synthesis established in the 19th century. This guide provides a comprehensive overview of the historical context of ether discovery and delves into the primary synthetic routes for producing this compound. Detailed experimental protocols, comparative quantitative data, and visualized reaction pathways are presented to serve as a valuable resource for researchers and professionals in the field.

Historical Background: The Dawn of Ether Synthesis

The journey to understanding and synthesizing ethers began long before this compound was a compound of interest. The seminal work in this field laid the groundwork for the creation of all ethers, including those with long alkyl chains.

A pivotal moment in the history of organic chemistry was the development of the Williamson ether synthesis in 1850 by Alexander Williamson.[1][2][3][4] This reaction, involving an alkoxide reacting with an alkyl halide, was crucial in proving the structure of ethers and remains a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][2][3][4] Prior to Williamson's work, the acid-catalyzed dehydration of alcohols was a known method for producing symmetrical ethers, with the synthesis of diethyl ether from ethanol being a classic example dating back to the 16th century.[5]

The following timeline highlights key milestones in the history of ether synthesis:

Synthesis of this compound: Key Methodologies

Several synthetic strategies can be employed to produce this compound. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability. The most prominent methods include the acid-catalyzed dehydration of 1-octanol, the Williamson ether synthesis, and the reductive etherification of 1-octanal.

Acid-Catalyzed Dehydration of 1-Octanol

The dehydration of primary alcohols is a well-established method for the synthesis of symmetrical ethers.[5][6] In this process, two molecules of 1-octanol condense in the presence of an acid catalyst to form one molecule of this compound and one molecule of water.

A detailed kinetic study of the liquid-phase dehydration of 1-octanol to di-n-octyl ether has been performed using Amberlyst 70 as a catalyst.[7]

-

Reaction Setup: A batch reactor is charged with 1-octanol and the Amberlyst 70 catalyst.

-

Reaction Conditions: The reaction mixture is heated to a temperature in the range of 413-453 K.[7]

-

Monitoring: The conversion of 1-octanol and the selectivity to this compound are monitored over time. At 413 K, a selectivity to this compound of 100% can be achieved, while at 453 K, the selectivity decreases to 87% with the formation of octenes as the main byproduct.[7]

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The resulting crude product can be purified by distillation.

| Catalyst | Temperature (K) | 1-Octanol Conversion (%) | This compound Selectivity (%) | Reference |

| Amberlyst 70 | 413 | 8.9 | 100 | [7] |

| Amberlyst 70 | 453 | 60.1 | 87 | [7] |

| γ-Al2O3 (calcined at 1000°C) | - | Lowest | Highest (by-product) | [8] |

| 1.5wt% Ba/Al2O3 | 673 | - | - | [9] |

Note: In the study with γ-Al2O3, this compound was a by-product, with the primary goal being the synthesis of 1-octene.[8] The Ba/Al2O3 catalyst system was also optimized for 1-octene production, with this compound formation becoming more active at higher Ba content.[9]

Williamson Ether Synthesis

The Williamson ether synthesis provides a versatile route to both symmetrical and unsymmetrical ethers.[2][3][4][10] For the synthesis of this compound, this involves the reaction of sodium octoxide with an octyl halide (e.g., 1-bromooctane).

-

Alkoxide Formation: 1-octanol is reacted with a strong base, such as sodium hydride (NaH), in an appropriate solvent (e.g., THF, DMF) to form sodium octoxide.[10]

-

SN2 Reaction: 1-Bromooctane is added to the solution of sodium octoxide. The reaction mixture is typically heated to between 50 and 100 °C for 1 to 8 hours.[3][4]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound is purified by distillation.

| Alkyl Halide | Alkoxide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Primary (e.g., 1-bromooctane) | Primary (e.g., sodium octoxide) | Acetonitrile, DMF | 50-100 | 1-8 | 50-95 (lab scale) | [3][4] |

Reductive Etherification of 1-Octanal

A more recent and highly efficient method for the synthesis of symmetrical ethers is the reductive etherification of aldehydes.[11][12][13][14] This one-pot reaction involves the coupling of two molecules of an aldehyde in the presence of a reducing agent and a catalyst.

A specific procedure for the reductive carbonyl coupling of 1-octanal to this compound has been reported with high yield.[15]

-

Reaction Setup: In a round-bottom flask, 1-octanal (1.00 mL, 6.4 mmol), dimethylphenylsilane (1.18 mL, 7.7 mmol), mesitylene (0.30 mL, 2.1 mmol), anhydrous 1,1,2,2-tetrachloroethane (5.0 mL), and CNH/MoO2 (0.040 g, 0.1 mol% Mo) are combined.[15]

-

Reaction Conditions: The reaction mixture is stirred at 500 rpm and heated to 100 °C for 3 hours under a condenser.[15]

-

Analysis: The reaction progress and final product are analyzed by NMR spectroscopy. A yield of 98% for this compound was determined using an internal standard.[15]

| Aldehyde | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octanal | Dimethylphenylsilane | CNH/MoO2 | 1,1,2,2-Tetrachloroethane | 100 | 3 | 98 | [15] |

Conclusion

While the specific "discovery" of this compound is not a singular event in chemical history, its synthesis is firmly rooted in the foundational principles of ether chemistry. The primary methods for its production—acid-catalyzed dehydration of 1-octanol, Williamson ether synthesis, and reductive etherification of 1-octanal—each offer distinct advantages in terms of yield, scalability, and reaction conditions. This guide has provided detailed experimental protocols and quantitative data to aid researchers and professionals in selecting and implementing the most suitable synthetic route for their specific needs. The continued exploration of new catalysts and greener reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the production of this compound and other valuable long-chain ethers.

References

- 1. Theoretical studies on reductive etherification reactions between aromatic aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]

- 7. DSpace [diposit.ub.edu]

- 8. shokubai.org [shokubai.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06203E [pubs.rsc.org]

- 13. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ether synthesis by reductive etherification [organic-chemistry.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

Applications of Dioctyl Ether in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl ether, a high-boiling, chemically inert, and aprotic solvent, has carved a significant niche in modern organic synthesis. Its unique physical and chemical properties make it an ideal medium for a variety of reactions, particularly those requiring elevated temperatures and anhydrous conditions. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, with a focus on its role in nanoparticle synthesis, Grignard reactions, and Williamson ether synthesis. Detailed experimental protocols, quantitative data, and logical workflows are presented to assist researchers in leveraging the full potential of this versatile solvent.

Core Properties of this compound

The utility of this compound in organic synthesis is intrinsically linked to its distinct properties. A summary of its key physical and chemical data is presented in Table 1. Its high boiling point allows for a wide range of reaction temperatures, while its low polarity and aprotic nature ensure it does not interfere with reactive intermediates. Furthermore, its stability under standard conditions and incompatibility with strong oxidizing agents contribute to its suitability in a variety of synthetic contexts.

| Property | Value |

| Molecular Formula | C₁₆H₃₄O |

| Molecular Weight | 242.44 g/mol |

| Boiling Point | 286-287 °C |

| Melting Point | -7.6 °C |

| Density | 0.806 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.433 |

| Flash Point | >110 °C |

| Solubility in Water | 0.1 g/L at 20 °C |

| Appearance | Clear, colorless to light yellow liquid |

Table 1: Physical and Chemical Properties of this compound [1][2][3][4]

High-Temperature Nanoparticle Synthesis

This compound is extensively employed as a high-boiling solvent in the synthesis of a variety of nanoparticles, including those of iron oxide, cobalt ferrite (CoFe₂O₄), and platinum-based alloys like CoPt. Its high boiling point is crucial for facilitating the thermal decomposition of organometallic precursors, a common method for producing monodisperse nanocrystals. The inert nature of this compound prevents unwanted side reactions and allows for precise control over nucleation and growth kinetics, which are critical for determining the size, shape, and magnetic properties of the resulting nanoparticles.

Synthesis of Iron Oxide Nanoparticles

Monodisperse iron oxide nanoparticles are frequently synthesized via the thermal decomposition of iron precursors, such as iron pentacarbonyl (Fe(CO)₅) or iron(III) acetylacetonate, in the presence of surfactants like oleic acid and a high-boiling solvent like this compound. The high reaction temperature afforded by this compound is essential for the decomposition of the precursor and the subsequent formation of crystalline nanoparticles.

Experimental Protocol: Thermal Decomposition of Iron Pentacarbonyl

Objective: To synthesize monodisperse iron oxide nanoparticles.

Materials:

-

Iron pentacarbonyl (Fe(CO)₅)

-

This compound

-

Oleic acid

Procedure:

-

In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine this compound and oleic acid.

-

Heat the mixture to reflux (approximately 286-287 °C) under a nitrogen atmosphere.

-

Inject a solution of iron pentacarbonyl in this compound into the hot solvent mixture.

-

Maintain the reaction at reflux for a specified period to allow for nanoparticle growth.

-

Cool the reaction mixture to room temperature.

-

Add ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation and wash them multiple times with ethanol.

-

Redisperse the nanoparticles in a nonpolar solvent like hexane.

| Precursor | Solvent | Surfactant | Temperature (°C) | Average Particle Size (nm) |

| Fe(CO)₅ | This compound | Oleic acid | 286-287 | 11 |

| Fe(acac)₃ | Phenyl ether | Oleic acid, Oleylamine | 265 | 4-20 |

Table 2: Representative Data for Iron Oxide Nanoparticle Synthesis

Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles

This compound also serves as a high-boiling solvent for the synthesis of cobalt ferrite nanoparticles. These nanoparticles are of interest for their magnetic properties.

Experimental Protocol: Synthesis of Cobalt Ferrite Nanocrystals

Objective: To synthesize 6 nm cobalt ferrite nanocrystals.

Materials:

-

This compound

-

Other precursors and surfactants as required by the specific protocol.

Procedure:

-

Combine the necessary precursors and surfactants in this compound in a reaction flask.

-

Heat the mixture to the reflux temperature of this compound under a nitrogen atmosphere.

-

Maintain the reaction at reflux for a set duration to facilitate the formation and growth of the nanoparticles.

-

Follow a similar workup procedure as described for iron oxide nanoparticles to isolate and purify the cobalt ferrite nanocrystals.

Synthesis of CoPt Nanoparticles

The synthesis of CoPt nanoparticles often involves the simultaneous reduction of a platinum precursor and the thermal decomposition of a cobalt precursor in a high-boiling solvent like this compound.

Experimental Protocol: Synthesis of CoPt Nanoparticles

Objective: To synthesize CoPt nanoparticles.

Materials:

-

Platinum(II) acetylacetonate (Pt(acac)₂)

-

Cobalt tricarbonyl nitrosyl (Co(CO)₃NO)

-

1,2-hexadecanediol

-

This compound

-

Oleic acid

-

Oleylamine

Procedure:

-

In a three-necked flask, dissolve platinum acetylacetonate and 1,2-hexadecanediol in this compound at 100 °C under a nitrogen atmosphere.

-

Once dissolved, add cobalt tricarbonyl nitrosyl, oleic acid, and oleylamine to the reaction mixture.

-

Heat the mixture to the boiling point of this compound (286 °C) and reflux for 30 minutes.

-

Cool the reaction to room temperature.

-

Add ethanol to precipitate the CoPt nanoparticles.

-

Isolate the particles by centrifugation and wash with ethanol.

Workflow for Hot-Injection Synthesis of Nanoparticles

Caption: Workflow for the hot-injection synthesis of nanoparticles.

Grignard Reactions

While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions, high-boiling ethers like this compound can be advantageous in certain situations.[5][6] The formation of Grignard reagents is highly exothermic, and the use of a high-boiling solvent can help to moderate the reaction temperature, particularly on a larger scale. Furthermore, for subsequent reactions of the Grignard reagent that require temperatures above the boiling points of diethyl ether or THF, using a high-boiling solvent from the outset can simplify the procedure by avoiding a solvent swap. As an aprotic solvent, this compound stabilizes the Grignard reagent through coordination with the magnesium atom without destroying it through protonation.[5]

Logical Relationship in Grignard Reagent Stabilization

Caption: Stabilization of a Grignard reagent by this compound.

Experimental Protocol: Hypothetical Grignard Reaction

While specific literature examples are scarce, a general protocol can be outlined.

Objective: To perform a Grignard reaction at elevated temperatures.

Materials:

-

Alkyl or aryl halide

-

Magnesium turnings

-

This compound (anhydrous)

-

Electrophile (e.g., ketone, aldehyde)

Procedure:

-

Ensure all glassware is rigorously dried.

-

In a three-neck flask under an inert atmosphere, add magnesium turnings and anhydrous this compound.

-

Slowly add the alkyl or aryl halide dissolved in anhydrous this compound to initiate the formation of the Grignard reagent. The high boiling point of this compound will help control the initial exotherm.

-

Once the Grignard reagent has formed, heat the reaction mixture to the desired temperature.

-

Slowly add the electrophile dissolved in anhydrous this compound.

-

After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and extract the product with a suitable organic solvent.

-

Purify the product by distillation or chromatography.

| Reactants | Product | Solvent | Yield (%) |

| Alkyl Halide + Mg + Ketone | Tertiary Alcohol | This compound | (Not reported) |

| Aryl Halide + Mg + Aldehyde | Secondary Alcohol | This compound | (Not reported) |

Table 3: Representative Data for Grignard Reactions (Hypothetical)

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8][9] While a variety of polar aprotic solvents can be used, a high-boiling solvent like this compound can be beneficial for reactions involving less reactive alkyl halides or sterically hindered alkoxides that require higher temperatures to proceed at a reasonable rate. The aprotic nature of this compound is essential to avoid protonating the highly basic alkoxide nucleophile.

Signaling Pathway for Williamson Ether Synthesis

Caption: The Sₙ2 pathway of the Williamson ether synthesis.

Experimental Protocol: Hypothetical Williamson Ether Synthesis

Objective: To synthesize a long-chain ether at elevated temperature.

Materials:

-

Long-chain alcohol

-

Sodium hydride (NaH)

-

Long-chain alkyl halide

-

This compound (anhydrous)

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride in anhydrous this compound.

-

Slowly add the long-chain alcohol dissolved in anhydrous this compound. The evolution of hydrogen gas will be observed.

-

Heat the mixture to ensure complete formation of the alkoxide.

-

Slowly add the long-chain alkyl halide to the alkoxide solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully quench any unreacted sodium hydride with a small amount of ethanol, followed by water.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Purify the ether product by distillation under reduced pressure or by column chromatography.

| Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Octanol | 1-Bromooctane | NaH | This compound | >150 | (Not reported) |

Table 4: Representative Data for Williamson Ether Synthesis (Hypothetical)

Conclusion

This compound is a valuable high-boiling, aprotic solvent with significant applications in organic synthesis. Its primary utility lies in facilitating high-temperature reactions, such as the synthesis of various nanoparticles through thermal decomposition of organometallic precursors. While less commonly documented, its properties also make it a suitable, albeit specialized, solvent for Grignard reactions and Williamson ether syntheses that require elevated temperatures. The detailed protocols and workflows provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, paving the way for advancements in materials science and drug development. Further research into the quantitative comparison of this compound with other high-boiling solvents would be beneficial to fully delineate its advantages in specific synthetic contexts.

References

- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

Dioctyl Ether: An In-depth Technical Guide to a High-Boiling Point Solvent for Researchers

Introduction: Dioctyl ether (also known as di-n-octyl ether or caprylyl ether) is a high-boiling point, colorless, and odorless organic solvent with the chemical formula C₁₆H₃₄O.[1][2] Its chemical stability, low polarity, and high boiling point make it an ideal medium for a variety of chemical reactions and processes that require elevated temperatures, particularly in the fields of materials science and nanoparticle synthesis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its physical and chemical properties, key applications with detailed experimental protocols, synthesis methods, and safety information.

Physical and Chemical Properties of this compound

This compound is a stable, combustible liquid that is incompatible with strong oxidizing agents.[2][3] It is a symmetrical ether, meaning it has two identical octyl groups attached to an oxygen atom.[4] Ethers like this compound can act as bases and may react violently with strong oxidizing agents.[2][3] They also have a tendency to form unstable peroxides when exposed to oxygen.[2][5]

Below is a summary of the key quantitative data for this compound, compiled for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₃₄O | [2][6][7] |

| Molecular Weight | 242.44 g/mol | [2][6][7][8] |

| Appearance | Colorless, clear liquid | [1][2][9] |

| Boiling Point | 286-287 °C | [2][6][10][11] |

| Melting Point | -7.6 °C | [2][6][10][12] |

| Density | 0.806 g/mL at 25 °C | [2][6][10][11] |

| Refractive Index | n20/D 1.433 | [2][6][10][11] |

| Flash Point | 110 °C (closed cup) | [6][9][11] |

| Vapor Pressure | <= 0.40 hPa at 20 °C | [9] |

| Water Solubility | 0.1 g/L at 20 °C (considered insoluble) | [2][6][9][10] |

| Solubility in other Solvents | Miscible with alcohol, chloroform, and diethyl ether. | [10] |

| LogP (o/w) | >5.7 | [9] |

| CAS Number | 629-82-3 | [2][6] |

Key Applications in Research and Development

The high boiling point and stability of this compound make it an excellent solvent for high-temperature synthesis, most notably in the production of monodisperse nanoparticles. The thermal decomposition of organometallic precursors in a high-boiling point solvent is a common method for creating highly crystalline and size-controlled nanoparticles.[12][13]

Primary Applications:

-

Solvent for Nanoparticle Synthesis: this compound is frequently used in the synthesis of various nanoparticles, including:

-

High-Temperature Organic Reactions: Its inert nature at high temperatures makes it a suitable medium for various organic reactions that require significant heat input without solvent interference.

-

Cosmetics and Personal Care: In this industry, it is known as dicaprylyl ether and is used as a fast-spreading emollient to improve the sensory profile of formulations.[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound serves as the high-boiling point solvent.

Protocol 1: Synthesis of CoPt-Polymer Nanostructured Composites

This protocol is adapted from a method for preparing nanometer-sized CoPt particles dispersed in a poly(methyl methacrylate) (PMMA) matrix.[15][16]

Materials:

-

Cobalt(II) chloride (CoCl₂, anhydrous)

-

Platinum(II) acetylacetonate (Pt(C₅H₇O₂)₂)

-

Oleic acid

-

Oleylamine

-

This compound

-

Super hydride (Lithium triethylborohydride, 1.0 M in THF or a similar solvent)

-

Tributylphosphine (TBP)

-

Argon gas

-

Methyl methacrylate (MMA)

-

2-Hydroxyethyl methacrylate (HEMA)

-

Ethylene glycol dimethacrylate (EGDA)

-

UV initiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone)

Procedure:

-

Preparation of CoPt Seeds:

-

In a 25 mL round-bottom flask, combine 0.7 mg of CoCl₂, 1.2 mg of Pt(C₅H₇O₂)₂, and 50 µL of oleic acid in 5 mL of this compound.

-

Heat the mixture to 200 °C under a steady stream of argon.

-

Inject 0.25 mL of a 0.5 M super hydride solution in this compound.

-

Vigorously stir the mixture and maintain the temperature at 280 °C for 20 minutes.

-

-

Synthesis of CoPt Nanocrystals:

-

In a separate three-neck round-bottom flask, mix 0.1238 g of anhydrous CoCl₂, 0.2140 g of Pt(C₅H₇O₂)₂, 0.25 mL of oleic acid, 0.50 mL of oleylamine, and 50 mL of this compound under an argon atmosphere.

-

Increase the temperature steadily at a rate of approximately 5 °C/min.

-

At 250 °C, inject 5 mL of a 1.0 M super hydride solution into the flask containing the CoPt seed particles from step 1. Caution: Gas bubbles will evolve from the hot solution.

-

Stir the resulting black solution at 280 °C for an additional 40 minutes under reflux.

-

Inject 0.45 mL of TBP into the flask and promptly remove the heat source.

-

Allow the system to cool to room temperature under argon.

-

Collect the as-prepared CoPt nanoparticles by centrifugation, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

-

-

In Situ Polymerization:

-

Anneal the collected CoPt powder at 400 °C for 3 hours under an argon atmosphere.

-

Re-disperse the annealed CoPt powder (e.g., 0.0502 g) into a mixture of MMA (2.6510 g), HEMA (0.5754 g), EGDA (0.9856 g), and a UV initiator (0.2003 g) using ultrasonication for 30 minutes under argon.

-

Transfer the homogeneous black suspension to an in situ polymerization system and initiate polymerization using a UV source.

-

Protocol 2: General Thermal Decomposition for Iron Oxide Nanoparticle Synthesis

This is a generalized protocol based on common thermal decomposition methods for producing iron oxide nanoparticles, where this compound can be used as the high-boiling point solvent.[6][12][13]

Materials:

-

Iron precursor (e.g., iron(III) acetylacetonate [Fe(acac)₃] or an iron-oleate complex)

-

Surfactant/capping agent (e.g., oleic acid, oleylamine)

-

High-boiling point solvent: this compound

-

Argon or Nitrogen gas

-

Precipitating solvent (e.g., ethanol or acetone)

-

Solvent for dispersion (e.g., hexane or toluene)

Procedure:

-

Reaction Setup:

-

In a three-neck flask equipped with a condenser, thermocouple, and septum, combine the iron precursor (e.g., 2 mmol of Fe(acac)₃), surfactant (e.g., 6 mmol of oleic acid), and this compound (e.g., 20 mL).

-

Stir the mixture magnetically.

-

-

Degassing:

-

Flush the system with argon or nitrogen for at least 30 minutes to remove oxygen.

-

Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum for 1-2 hours to remove water and residual oxygen.

-

-

Thermal Decomposition:

-

Switch to a positive pressure of inert gas.

-

Heat the mixture to the desired reaction temperature, typically near the boiling point of the solvent (e.g., 280-290 °C), at a controlled rate (e.g., 5-10 °C/min).

-

Maintain the reaction at this temperature for a set duration (e.g., 30-120 minutes). The solution will turn black, indicating the formation of nanoparticles.

-

-

Isolation and Purification:

-

After the reaction, remove the heat source and allow the mixture to cool to room temperature.

-

Add an excess of a precipitating solvent (e.g., 40 mL of ethanol) to the cooled mixture to flocculate the nanoparticles.

-

Separate the nanoparticles from the solution using centrifugation or a strong magnet.

-

Discard the supernatant.

-

Wash the nanoparticles multiple times by re-dispersing them in a small amount of hexane or toluene and then re-precipitating with ethanol.

-

After the final wash, dry the nanoparticles under vacuum.

-

Synthesis of this compound

Several methods are available for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Common Synthesis Routes:

-

Dehydration of 1-Octanol: Symmetrical ethers can be synthesized by the acid-catalyzed dehydration of the corresponding alcohol.[4][7] This method involves heating 1-octanol in the presence of a catalyst.

-